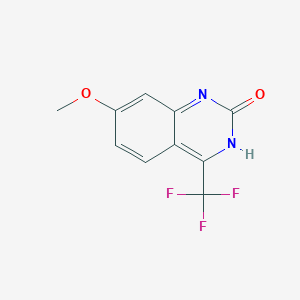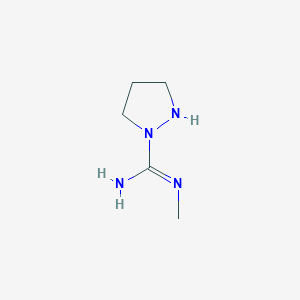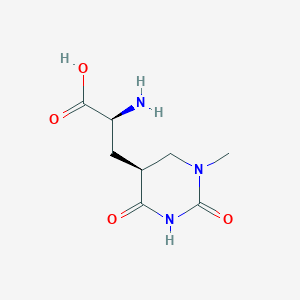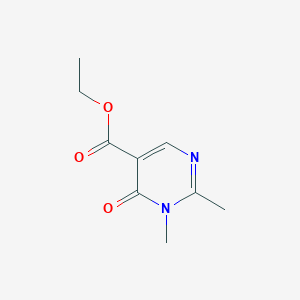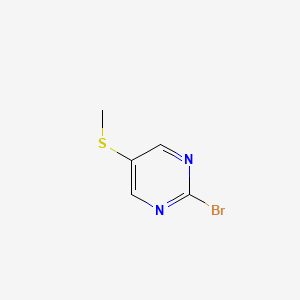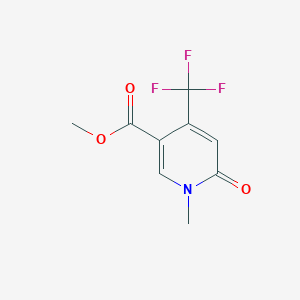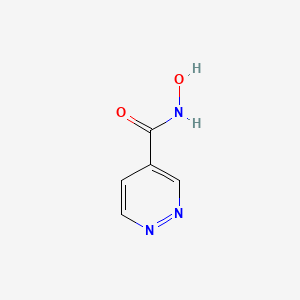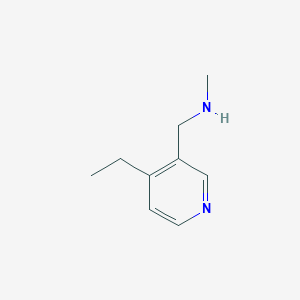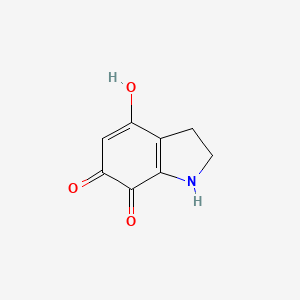
Monomethylphosphatedi(cyclohexylammonium)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Monomethylphosphatedi(cyclohexylammonium)salt typically involves the reaction of monomethyl phosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
Monomethylphosphatedi(cyclohexylammonium)salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Monomethylphosphatedi(cyclohexylammonium)salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biochemical assays and studies involving phosphate metabolism.
Medicine: Research involving the compound may provide insights into potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Monomethylphosphatedi(cyclohexylammonium)salt involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Monomethylphosphatedi(cyclohexylammonium)salt can be compared with other similar compounds, such as:
Dimethylphosphatedi(cyclohexylammonium)salt: Similar in structure but with two methyl groups instead of one.
Monomethylphosphatedi(ethylammonium)salt: Similar in structure but with ethyl groups instead of cyclohexyl groups.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications .
Eigenschaften
Molekularformel |
C13H31N2O4P |
|---|---|
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
cyclohexylazanium;methyl phosphate |
InChI |
InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4) |
InChI-Schlüssel |
PAYJRUYHUYAPBH-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
